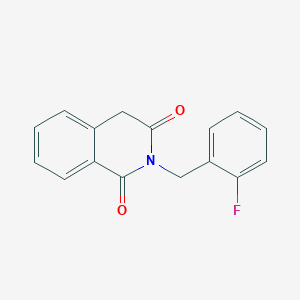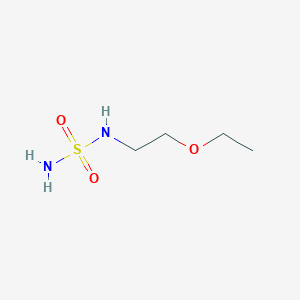![molecular formula C13H14O3 B8275092 2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one](/img/structure/B8275092.png)
2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one is a heterocyclic organic compound that belongs to the class of dihydropyranones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one typically involves the use of organocatalysts, such as N-heterocyclic carbenes (NHCs). These catalysts facilitate the formation of the dihydropyranone ring through cycloaddition reactions. The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve scaling up the organocatalytic processes used in laboratory synthesis. This includes optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one involves its interaction with molecular targets through various pathways. The compound’s reactivity is influenced by the presence of the benzyloxymethyl group and the dihydropyranone ring. These structural features enable it to participate in nucleophilic and electrophilic reactions, leading to the formation of various products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydropyran-2-one: Similar in structure but lacks the benzyloxymethyl group.
2-Pyrone: Another related compound with a different ring structure.
Uniqueness
2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one is unique due to the presence of the benzyloxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C13H14O3 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
2-(phenylmethoxymethyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C13H14O3/c14-12-6-7-16-13(8-12)10-15-9-11-4-2-1-3-5-11/h1-7,13H,8-10H2 |
InChI-Schlüssel |
IRQQAWBBQRVPSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC=CC1=O)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1H-tetrazol-5-yl)-imidazo-[1,2-a]-quinoxaline-2-carboxamide](/img/structure/B8275018.png)



![4-[(4-Methoxyphenyl)sulfonyl]benzonitrile](/img/structure/B8275039.png)



![benzyl (2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethyl)(6-(4-phenylbutoxy)hexyl)carbamate](/img/structure/B8275068.png)

![3-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8275080.png)



